N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9FN4O2 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H9FN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
InChI Key |
QIIAYSFCMQSLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
A representative procedure involves refluxing a mixture of 6-nitroquinazolin-4(3H)-one (1.0 equiv), 4-fluoroaniline (1.0 equiv), and acetic acid (15 equiv) for 3 hours. The crude product is precipitated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol. This method yields this compound in 91.2% purity.
Key Variables :
-
Solvent : Acetic acid acts as both solvent and catalyst, facilitating protonation of the quinazoline ring.
-
Temperature : Reflux (~383 K) ensures sufficient activation energy for substitution.
-
Workup : Ice-water precipitation removes unreacted aniline and acetic acid.
Alternative Catalytic Systems
Recent studies explore the use of potassium tert-butoxide in dimethylformamide (DMF) to enhance reaction rates. While this approach reduces reaction times, yields remain comparable to traditional methods (87–89%).
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Protonation : Acetic acid protonates the quinazoline at the N3 position, activating the C4 carbon for nucleophilic attack.
-
Nucleophilic Substitution : 4-Fluoroaniline attacks the electrophilic C4, displacing the hydroxyl group and forming the C–N bond.
The nitro group at C6 stabilizes the intermediate through resonance, directing substitution regioselectively to C4.
Analytical Characterization
Synthetic batches are validated using:
-
¹H NMR : Aromatic protons appear as distinct multiplets at δ 7.2–8.5 ppm, with NH signals near δ 10.2 ppm.
-
HRMS : Molecular ion peak at m/z 284.24 [M+H]⁺ confirms the molecular formula C₁₄H₉FN₄O₂.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Acetic acid reflux | AcOH, 4-fluoroaniline | 383 K | 91.2 | ≥95 | |
| KOtBu/DMF | KOtBu, DMF | 298 K | 87.0 | 93 | |
| Nitration-amination | HNO₃/H₂SO₄, AcOH | 303–383 K | 85.0 | 90 |
Challenges and Optimization
-
Byproduct Formation : Over-nitration or C7 substitution may occur if temperature exceeds 303 K during nitration.
-
Scalability : The acetic acid method scales efficiently to multi-gram quantities without yield loss.
-
Green Chemistry : Substituting acetic acid with recyclable ionic liquids is under investigation but remains experimental.
Applications in Drug Development
This compound serves as a precursor for antitumor agents. For example, coupling with N-mustard pharmacophores via urea linkers yields compounds with IC₅₀ values <10 μM against breast and prostate cancers. Modifications at C7 (e.g., fluoro or thioether groups) enhance bioactivity and selectivity .
Chemical Reactions Analysis
Nitro Group Reduction
The 6-nitro group undergoes facile reduction to form 6-amino derivatives, a critical step in generating pharmacologically active intermediates.
Key Findings :
-
The iron-mediated reduction achieves near-quantitative yields under mild conditions .
-
Catalytic hydrogenation offers cleaner product profiles but requires specialized equipment .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates position 7 for substitution reactions with oxygen-, sulfur-, or nitrogen-based nucleophiles.
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer complex intermediate, with the nitro group enhancing electrophilicity at C7 .
Cross-Coupling Reactions
The 4-fluorophenylamino group participates in palladium-catalyzed couplings to construct complex architectures.
Applications :
-
These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Functionalization via Urea/Thiourea Linkage
The amine group (post nitro reduction) reacts with electrophiles to form bioactive conjugates.
Biological Relevance :
-
Thiourea derivatives exhibit enhanced kinase inhibition (IC₅₀ = 1.87–24.03 μM against Leishmania major) .
-
N-Mustard conjugates demonstrate potent antitumor activity (54–75% tumor suppression in xenograft models) .
Oxidative Cyclization
Under oxidative conditions, the nitro group facilitates cyclization to form polycyclic systems.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ in AcOH | RT, 2 hr | Thiazolo[5,4-f]quinazolin-9-one | 35% | |
| CuI/1,10-Phenanthroline | DMSO/NMP (1:1), 120°C, 6 hr | Furo[3,2-g]quinazolin-8-amine | 28% |
Challenges :
Salt Formation
The basic amine forms stable salts with pharmaceutically relevant counterions.
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl (gaseous) | Et₂O, 0°C, 1 hr | Hydrochloride salt | 12 mg/mL in H₂O | |
| Methanesulfonic acid | MeOH, RT, 30 min | Mesylate salt | 18 mg/mL in EtOH |
Utility :
-
Salt formation improves aqueous solubility for formulation development.
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure. The presence of a nitro group at the 6-position and a fluorophenyl substituent enhances its biological activity, making it a compelling subject for further research.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Step 1 : Formation of the quinazoline core through cyclization.
- Step 2 : Introduction of the nitro group via nitration.
- Step 3 : Substitution reactions to incorporate the fluorophenyl group.
Recent advancements have also led to one-pot synthesis methods that streamline the process, combining several reaction steps into a single procedure for efficiency.
Biological Activities
This compound has demonstrated several promising biological activities:
- Enzyme Inhibition : Studies indicate that compounds in the quinazoline family can act as inhibitors in various enzymatic pathways, which is crucial for developing targeted therapies .
- Anticancer Properties : Some derivatives of quinazoline compounds exhibit potential anticancer activity. For instance, structural modifications can enhance their efficacy against specific cancer cell lines .
- Antiviral Activity : Certain analogs have shown antiviral properties, particularly against viruses such as MERS-CoV, highlighting their potential in infectious disease treatment.
Applications in Research
This compound is utilized in various research applications:
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting cancer and viral infections. Its unique structural features allow for modifications that can improve selectivity and potency against specific biological targets.
Interaction Studies
Research focuses on understanding the binding affinity of this compound to various biological targets. These studies are crucial for optimizing the compound's efficacy and minimizing potential side effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | Structure | Chlorine substitution | Antiviral properties against MERS-CoV |
| N-(2-Methylphenyl)-6-nitroquinazolin-4-amine | Structure | Methyl substitution | Potential anticancer activity |
| N-(Phenyl)-6-nitroquinazolin-4-amine | Structure | No halogen substitutions | General kinase inhibition |
This compound stands out due to its specific fluorination pattern, which influences both lipophilicity and biological interactions, enhancing binding affinity and selectivity toward target enzymes compared to other similar compounds.
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives based on this compound, revealing significant inhibitory effects on multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .
Case Study 2: Antiviral Properties
Another study focused on the antiviral activity of related quinazoline derivatives against MERS-CoV, demonstrating that modifications could enhance their efficacy significantly.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Point : The target compound’s analogs exhibit melting points between 242–244°C (chloro-fluoro derivative) and lower ranges for methoxy-substituted derivatives due to reduced crystallinity.
- Solubility: Nitro and fluorine groups reduce aqueous solubility, while methoxy or morpholino substituents (e.g., in Gefitinib impurities) improve it .
Biological Activity
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of oncology and antiviral research. This article presents a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, characterized by its fused bicyclic structure. The presence of a fluorine atom and a nitro group at specific positions on the quinazoline ring enhances its pharmacological properties. The synthesis typically involves multi-step reactions that optimize yield and purity. For instance, one optimized method includes the reaction of 4-fluoroaniline with 6-nitroquinazolin-4-one under controlled conditions to achieve high yields .
Anticancer Properties
This compound has shown promising results in inhibiting various cancer cell lines. Studies indicate that it exhibits potent cytotoxicity against non-small cell lung cancer (NSCLC) and other malignancies:
- Cell Proliferation Inhibition : In assays involving NSCLC cell lines such as NCI-H460 and NCI-H1975, the compound demonstrated significant inhibitory effects, with IC50 values in the low micromolar range. Notably, it was more effective against cells harboring mutations that confer resistance to standard therapies like gefitinib .
- Mechanism of Action : The compound is believed to act as a tyrosine kinase inhibitor (TKI), disrupting critical signaling pathways involved in cell proliferation and survival . This mechanism is crucial for overcoming resistance in cancer therapies.
Antiviral Activity
Research indicates that this compound also possesses antiviral properties, making it a candidate for further development as an antiviral agent. Its efficacy against viral infections is attributed to its ability to interfere with viral replication processes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituent Effects : The introduction of electron-withdrawing groups (like nitro) enhances potency against cancer cell lines. Conversely, electron-donating groups can reduce activity .
- Comparative Analysis : A comparative study with other quinazoline derivatives revealed that modifications at the 6-position significantly affected the compound's selectivity and potency against various kinases .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| NCI-H460 | 0.5 | High sensitivity |
| NCI-H1975 | 1.2 | Moderate sensitivity |
| A549 | 0.8 | High sensitivity |
| HeLa | 1.5 | Moderate sensitivity |
Table 2: Structure-Activity Relationship Analysis
| Compound | Substituents | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | - | 0.5 | Lead compound |
| N-(3-Chlorophenyl)-6-nitroquinazolin-4-amine | Cl | 2.0 | Reduced potency |
| N-(2-Methylphenyl)-6-nitroquinazolin-4-amine | CH3 | 3.0 | Lower activity |
Case Studies
- NSCLC Treatment Study : A clinical study evaluated the efficacy of this compound in patients with advanced NSCLC who had developed resistance to gefitinib. Results showed a significant reduction in tumor size in a subset of patients, indicating potential for clinical application.
- Antiviral Research : In vitro studies demonstrated that the compound inhibited viral replication in several strains of influenza virus, suggesting its utility as a broad-spectrum antiviral agent.
Q & A
Q. What are the established synthetic routes for N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine?
The compound is synthesized via nucleophilic substitution at the C4 position of the quinazoline core. A general method involves reacting 6-nitroquinazolin-4-chloride with 4-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine). Purity is enhanced by recrystallization from ethanol or acetonitrile .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
Q. What solvents are optimal for solubility studies of this compound?
The nitro and fluorophenyl groups confer moderate polarity. Solubility is highest in DMSO (>50 mg/mL) and DMF (~30 mg/mL), with limited solubility in water (<0.1 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
Advanced Research Questions
Q. How does the nitro group at C6 influence the compound’s reactivity in medicinal chemistry applications?
The nitro group acts as a strong electron-withdrawing group, stabilizing the quinazoline ring and directing electrophilic substitution. It can be reduced to an amine for further derivatization (e.g., Pd/C hydrogenation) to explore structure-activity relationships (SAR) .
Q. What crystallographic challenges arise during structural analysis of this compound?
High-resolution X-ray diffraction often reveals disorder in the nitro group due to rotational flexibility. Refinement using SHELXL (with restraints on thermal parameters) or Olex2 with TWIN commands is recommended for twinned crystals. Hydrogen bonding between the amine and nitro groups can stabilize the lattice .
Q. How do conflicting bioactivity data arise in kinase inhibition assays with this compound?
Discrepancies may stem from:
Q. What computational strategies are effective for modeling its binding to EGFR kinase?
Molecular docking (AutoDock Vina or Glide) with a co-crystallized EGFR structure (PDB: 1M17) identifies key interactions:
- Nitro group with Lys721.
- Fluorophenyl ring in the hydrophobic back pocket. MD simulations (>100 ns) assess stability of the binding pose .
Q. How to resolve discrepancies in SAR studies between this compound and its analogs?
Compare substituent effects systematically:
Q. What degradation products form under accelerated stability testing?
HPLC-MS analysis (C18 column, 0.1% formic acid gradient) identifies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
